D-Glucitol pentakis(bromoacetate)
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Overview
Description
Preparation Methods
The synthesis of D-Glucitol pentakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the pentakis ester. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to isolate the desired product.
Chemical Reactions Analysis
D-Glucitol pentakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Glucitol pentakis(bromoacetate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of D-Glucitol pentakis(bromoacetate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing bromoacetic acid, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its use, such as in drug delivery or as a biochemical reagent .
Comparison with Similar Compounds
D-Glucitol pentakis(bromoacetate) can be compared with other similar compounds, such as:
D-Glucose pentaacetate: Another esterified sugar derivative, but with acetyl groups instead of bromoacetate groups.
D-Glucitol derivatives: Various other derivatives of D-glucitol with different ester or ether groups.
The uniqueness of D-Glucitol pentakis(bromoacetate) lies in its specific esterification with bromoacetic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94248-56-3 |
---|---|
Molecular Formula |
C16H19Br5O11 |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1 |
InChI Key |
HTDFEOMEJJBSFB-PSNKQFAISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
Origin of Product |
United States |
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